N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C24H19N5O2 and its molecular weight is 409.449. The purity is usually 95%.
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Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological activity, including its effects on various biological targets and potential therapeutic applications.
Compound Overview
Chemical Properties:
- Molecular Formula: C20H20N4O2
- Molecular Weight: 348.4 g/mol
- IUPAC Name: this compound
Structural Features:
The compound features a benzodioxole moiety which is known for its biological activity. The presence of the triazole and quinazoline rings suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Benzodioxole Intermediate: The reaction of catechol with formaldehyde under acidic conditions yields the benzodioxole structure.
- Amination Reaction: The benzodioxole intermediate reacts with 3-methylphenylamine to form the desired amine derivative.
- Cyclization: Cyclization with a triazole precursor under controlled conditions produces the target compound.
Anticancer Activity
Recent studies have shown that compounds containing quinazoline and triazole structures exhibit significant anticancer properties. The mechanism often involves inhibition of specific kinases that are crucial for cancer cell proliferation:
Study | Findings |
---|---|
PubMed Study | The compound AZD0530 (related structure) inhibits c-Src and Abl kinases at low nanomolar concentrations and shows high selectivity over other kinases. This suggests that similar compounds may also exhibit potent anticancer activity through kinase inhibition. |
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. A related study indicated that compounds with similar scaffolds demonstrated antimicrobial effects against various pathogens:
Microorganism | Activity |
---|---|
Staphylococcus aureus | Significant inhibition observed |
Candida albicans | Moderate inhibition observed |
The proposed mechanism of action for this compound includes:
- Kinase Inhibition: Similar compounds have shown to inhibit tyrosine kinases involved in cancer progression.
- Antimicrobial Pathways: Potential interaction with bacterial cell membranes or essential metabolic pathways.
In Vivo Studies
In vivo studies have demonstrated the efficacy of related compounds in tumor models:
- Xenograft Models: Compounds exhibiting similar structural features have been shown to significantly reduce tumor size in xenograft models.
- Survival Rates: Treatment with these compounds resulted in increased survival rates in aggressive cancer models.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O2/c1-15-5-4-6-17(11-15)22-24-26-23(18-7-2-3-8-19(18)29(24)28-27-22)25-13-16-9-10-20-21(12-16)31-14-30-20/h2-12H,13-14H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQYIIAMKBIJBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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